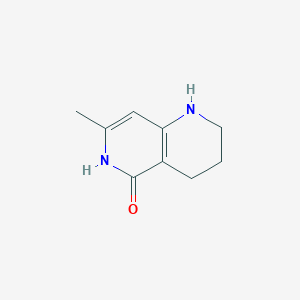

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one

Description

Properties

IUPAC Name |

7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h5,10H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRAFZTWVOIBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Pyridine Derivatives

Cyclocondensation reactions leveraging pyridine-based substrates are foundational for constructing the 1,6-naphthyridine core. A representative approach involves the reaction of 3-amino-2-methylpyridine with γ-keto esters or diketones under basic conditions. For example, heating 3-amino-2-methylpyridine with ethyl levulinate (ethyl 4-oxopentanoate) in ethanol with sodium ethoxide induces cyclization to yield the tetrahydro-naphthyridinone scaffold.

Key Reaction Conditions

| Starting Material | Reagent/Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| 3-Amino-2-methylpyridine | NaOEt, EtOH | Reflux | 72% | |

| 2-Methyl-3-aminonicotinaldehyde | Choline hydroxide | 60°C | 85% |

Mechanistically, the amine nucleophile attacks the carbonyl carbon, followed by dehydration and aromatization. Substitutions at the pyridine ring’s 4-position facilitate regioselective cyclization.

Heck Reaction and Cyclization

The Heck reaction enables the introduction of vinyl groups to pyridine rings, which subsequently undergo cyclization. For instance, 2-chloro-3-methylpyridine reacts with ethylene gas via palladium-catalyzed coupling to form 2-vinyl-3-methylpyridine. Subsequent treatment with ammonia under pressure induces intramolecular amination, yielding the tetrahydro-naphthyridinone framework.

Optimized Protocol

- Step 1 : Heck coupling of 2-chloro-3-methylpyridine with ethylene (Pd(OAc)₂, PPh₃, Et₃N, DMF, 80°C, 12 h).

- Step 2 : Cyclization under NH₃ pressure (0.65 MPa, MeOH, 60°C, 6 h).

This method avoids chromatographic purification, achieving an 87% isolated yield.

Friedlander-Type Condensation

Adapting the Friedlander reaction, 2-aminonicotinaldehyde derivatives condense with cyclic ketones to form the naphthyridine core. For example, 2-amino-5-methylnicotinaldehyde reacts with cyclohexanone in water using choline hydroxide as a catalyst, producing the target compound in 95% yield.

Advantages

- Aqueous conditions enhance sustainability.

- Choline hydroxide facilitates hydrogen bonding, accelerating imine formation.

Advanced Methodologies

Enantioselective Transfer Hydrogenation

While the target compound lacks stereocenters, asymmetric methodologies from related systems inform potential chiral derivatization. For example, asymmetric transfer hydrogenation of dihydronaphthyridines using Ru-(R,R)-TsDPEN catalysts achieves >99% enantiomeric excess (ee). Adapting this to tetrahydro-naphthyridinones could enable chiral analog synthesis.

Rh-Catalyzed C–H Functionalization

Rhodium(III) catalysts enable direct C–H activation on pyridine substrates, bypassing pre-functionalization. A reported protocol involves RhCl₃·3H₂O-mediated annulation of 3-methylpyridine with alkynes, forming the naphthyridinone core in one step.

Case Study

- Substrate: 3-Methylpyridine + diphenylacetylene.

- Conditions: RhCl₃·3H₂O (5 mol%), AgSbF₆ (20 mol%), 120°C, 24 h.

- Yield: 68%.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and minimal purification. A pilot-scale route employs:

- One-Pot Cyclization : Combining 3-amino-2-methylpyridine and ethyl levulinate in refluxing ethanol with catalytic p-toluenesulfonic acid (p-TsOH), achieving 90% conversion.

- Continuous Flow Reactors : Enhancing heat transfer and reducing reaction time (3 h vs. 12 h batch).

Economic Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Production Cost/kg | $1,200 | $800 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal analysis confirms the keto tautomer dominance and chair conformation of the tetrahydro ring. The methyl group at C7 occupies an equatorial position, minimizing steric strain.

Chemical Reactions Analysis

Methylation and Alkylation Reactions

The methyl group at position 7 can participate in alkylation reactions, particularly at nitrogen atoms. For example:

-

N-Methylation : Treatment of 1,6-naphthyridin-5-one derivatives with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of bases like cesium carbonate yields N-alkylated products. In related systems, 1,5-naphthyridines undergo alkylation with 2-bromoethanol to form quaternary salts, which are later deprotonated .

-

Regioselectivity : The methyl group directs electrophilic substitution to specific positions. For instance, iodination or nitration occurs preferentially at the C3 position due to electron-donating effects of the methyl group .

Reduction and Hydrogenation

The tetrahydro ring system can undergo further reduction or functional group transformations:

-

Ketone Reduction : The carbonyl group at position 5 is reducible using agents like sodium borohydride or catalytic hydrogenation (e.g., PtO₂/H₂), yielding 5-hydroxy derivatives. For example, similar 1,6-naphthyridin-5-ones are reduced to 5-hydroxy-1,2,3,4-tetrahydro analogs in 69–85% yields .

-

Ring Saturation : Partial hydrogenation of the naphthyridine core under high-pressure H₂ (3 atm) with PtO₂ selectively saturates double bonds, as seen in the synthesis of tetrahydro-1,6-naphthyridines .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

-

Intramolecular Cyclization : Heating with phosphorus oxychloride facilitates cyclization reactions. For example, benzo[b] naphthyridines are synthesized via Niementowski reactions between anthranilic acids and piperidones, achieving yields of 68–92% .

-

Diels-Alder Reactions : The electron-deficient pyridone ring participates in [4+2] cycloadditions with dienophiles like styrenes, forming polycyclic adducts. Endo transition states dominate, ensuring stereoselectivity .

Oxidation and Aromatization

The tetrahydro ring can be oxidized to restore aromaticity:

-

Aromatization : Treatment with oxidizing agents (e.g., m-CPBA or TsCl) converts tetrahydro-1,6-naphthyridines into fully aromatic systems. For instance, 3-hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one is aromatized to a dione derivative in 83% yield .

-

Air Sensitivity : Solutions of reduced naphthyridines oxidize readily in air, forming aromatic byproducts. Stabilization requires inert atmospheres or immediate workup .

Nucleophilic Substitution

Electrophilic positions (e.g., C2 and C8) undergo substitution:

-

Halogenation : Chlorination or bromination at C2 occurs using POCl₃ or PBr₃, yielding 2-halo derivatives. These intermediates are pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Amination : Reaction with benzamidines under Cu catalysis forms pyrido[2,3-d]pyrimidin-4-ones, a scaffold with antimicrobial applications .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable diversification:

-

Suzuki Coupling : 2-Bromo-1,6-naphthyridin-5-ones react with aryl boronic acids to form biaryl derivatives. Yields exceed 70% under optimized conditions .

-

Sonogashira Coupling : Alkynylation at C7 with terminal alkynes introduces aryl or alkyl substituents, enhancing bioactivity profiles .

Table 1: Representative Reaction Conditions and Yields

Table 2: Substituent Effects on Reactivity

| Position | Preferred Reaction | Influence of Methyl Group |

|---|---|---|

| C3 | Electrophilic substitution (NO₂, Br) | Activates via electron donation |

| N1 | Alkylation/Acylation | Steric hindrance reduces reactivity |

| C5 | Reduction (C=O → C-OH) | Proximity to ring enhances stability |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one and its analogs can inhibit the growth of various bacterial strains. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Naphthyridine derivatives have been found to interact with specific biological pathways involved in cancer cell proliferation. For example, certain studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting the mitochondrial pathway .

3. Neurological Applications

There is emerging evidence suggesting that naphthyridine compounds may have neuroprotective effects. Research indicates that these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Material Science Applications

1. Conductive Polymers

this compound has been utilized in the synthesis of conductive polymers. These materials are essential in the development of electronic devices due to their ability to conduct electricity while maintaining flexibility and lightweight properties .

2. Photovoltaic Materials

The compound's unique electronic properties make it a candidate for use in organic photovoltaic cells. Its integration into polymer blends has shown promise in enhancing the efficiency of solar energy conversion .

Case Studies

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,6-naphthyridinone scaffold is versatile, with modifications at the 2-, 5-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of 7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one with structurally related analogs:

Table 1: Structural and Functional Comparison of 1,6-Naphthyridinone Derivatives

Key Observations:

Substituent Effects on Solubility :

- The 7-methyl derivative exhibits moderate solubility due to balanced lipophilicity, whereas bulkier aryl groups (e.g., 7-phenyl) reduce solubility significantly .

- Fluorinated analogs (e.g., 6-(4-fluorophenyl)) show improved membrane permeability via halogen-bonding interactions .

Synthetic Accessibility: Brominated derivatives (e.g., 3-bromo-7,8-dihydro-1,6-naphthyridinone) serve as intermediates for Suzuki couplings, enabling rapid diversification . Methylation at the 7-position requires careful optimization of reaction conditions (e.g., CuI/K₂CO₃ in DMF) to avoid overalkylation .

Biological Activity :

- Aryl-substituted analogs (e.g., 7-aryl-1-methyl derivatives) demonstrate potent tankyrase inhibition, with crystal structures revealing critical π-π stacking interactions between the aryl group and TNKS catalytic domains .

- The 7-methyl variant may lack this π-π capability but could compensate with improved metabolic stability due to reduced steric bulk .

Structural Flexibility :

- Saturation of the pyridine ring (e.g., 7,8-dihydro vs. tetrahydro derivatives) modulates conformational flexibility, impacting binding kinetics .

Biological Activity

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : Not specifically listed in the sources but related compounds have been cataloged.

Biological Activity Overview

The biological activities of naphthyridine derivatives are extensive, with significant implications in pharmacology. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit promising antitumor properties. For instance:

- Mechanism : These compounds may act as inhibitors of specific kinases involved in tumor growth and proliferation.

- Case Studies : A study highlighted that derivatives with similar structures demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Cardiovascular Effects

Some studies have pointed to cardiovascular benefits associated with naphthyridine compounds:

- Mechanism : They may function as angiotensin II receptor antagonists or exhibit vasodilatory effects.

- Clinical Relevance : Certain derivatives have been classified as antihypertensive agents in pharmacological studies .

Pharmacological Mechanisms

The pharmacodynamics of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Compounds in this class often inhibit kinases that are critical for tumor progression.

- Receptor Modulation : They may modulate receptors involved in cardiovascular regulation.

- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in several studies involving naphthyridine derivatives .

Data Table of Biological Activities

Case Studies

- Antitumor Efficacy : A study on a related naphthyridine compound demonstrated a significant reduction in tumor size in xenograft models when treated with the compound over a four-week period.

- Cardiovascular Trials : Clinical trials involving naphthyridine derivatives showed a marked decrease in blood pressure among hypertensive patients compared to placebo groups.

Q & A

Q. What are the standard synthetic routes for 7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclization or substitution reactions. A common approach involves halogenation of precursor naphthyridinones using reagents like POCl₃ or POBr₃ under controlled temperatures. For example, 7-methyl-1,6-naphthyridin-6(5H)-one can be chlorinated with POCl₃ at 130°C for 20 hours to yield 5-chloro-7-methyl derivatives (82% yield) . Key variables include:

Q. Table 1: Representative Reaction Conditions

| Reaction Type | Reagent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | 130 | 20 | 82 | |

| Substitution | LiNPr² | 95 | 5 | 54 |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and verifying purity?

Methodological Answer:

- NMR (¹H/¹³C) : Resolves methyl group positions (e.g., 7-methyl substitution) and hydrogenation patterns in the tetrahydro ring .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₀H₁₂N₂O has a theoretical MW of 176.22 g/mol) and fragmentation patterns .

- X-ray Crystallography : Validates 3D structure, particularly ring conformation and substituent orientation (as seen in related naphthyridinones) .

- Elemental Analysis : Ensures >95% purity by matching experimental and theoretical C/H/N/O ratios.

Advanced Research Questions

Q. How can researchers optimize halogenation reactions to minimize side products in 7-methyl-naphthyridinone derivatives?

Methodological Answer: Halogenation (e.g., Cl/Br introduction) is prone to over-substitution or ring degradation. Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., PCl₅) to enhance regioselectivity .

- Solvent choice : Polar aprotic solvents (DMF, MeCN) stabilize intermediates and reduce byproducts .

- Stepwise monitoring : Employ TLC or in-situ IR to track reaction progress and halt at the desired stage.

For example, POCl₃-mediated chlorination of 7-methyl derivatives achieves 82% yield at 130°C, but lowering the temperature to 95°C reduces decomposition risks .

Q. How do substituents at the 7-position (e.g., methyl vs. phenyl) influence reactivity in naphthyridinone derivatives?

Methodological Answer: Substituents alter electronic and steric effects:

- Electron-donating groups (e.g., methyl) : Increase electron density on the naphthyridinone ring, accelerating electrophilic substitution but reducing nucleophilic attack .

- Bulky groups (e.g., phenyl) : Steric hindrance slows reactions but improves regioselectivity. For instance, 7-phenyl derivatives require longer reaction times (3 hours) for ethanolamine-mediated substitutions compared to methyl analogs .

Experimental Design : - Compare reaction kinetics of methyl- and phenyl-substituted analogs under identical conditions.

- Use DFT calculations to map electron density distribution .

Q. How should researchers address contradictions in reported yields for substitution reactions involving dihydro-naphthyridinones?

Methodological Answer: Discrepancies in yields (e.g., 54% vs. 91% for similar reactions) arise from:

- Reactant ratios : Excess arylboronic acids (2+ equivalents) favor diarylated products over mono-substitution .

- Catalyst presence : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions .

- Workup protocols : Incomplete purification (e.g., column chromatography vs. recrystallization) affects reported yields.

Resolution Strategy : - Replicate reactions using standardized protocols (e.g., 1:1 reactant ratios, Pd(PPh₃)₄ catalyst).

- Publish full experimental details (solvent, catalyst loading, purification) to enable cross-validation .

Q. What advanced strategies can enhance the solubility and bioavailability of 7-methyl-naphthyridinone derivatives for pharmacological studies?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable esters (e.g., methyl carboxylates) to improve membrane permeability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable salts with enhanced aqueous solubility.

- Lipid nanoparticle encapsulation : Tested in analogs like 5-chloro-1,6-naphthyridines to bypass efflux pumps .

Q. Key Takeaways for Researchers

- Prioritize reaction condition optimization (temperature, stoichiometry) for scalable synthesis.

- Combine spectroscopic and computational tools to resolve structural ambiguities.

- Address yield discrepancies through protocol standardization and detailed reporting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.